molecular formula C17H16BrFO B1327744 4'-Bromo-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898779-50-5

4'-Bromo-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1327744
M. Wt: 335.2 g/mol
InChI Key: MHRHFHIVTSBGLD-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains bromine, fluorine, and a propiophenone group. Propiophenones are a type of aromatic ketone, which are often used in organic synthesis due to their reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the bromine and fluorine atoms and the formation of the propiophenone group. This could potentially be achieved through a series of reactions including halogenation and Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms, as well as the propiophenone group, would likely have a significant impact on the compound’s shape and reactivity .


Chemical Reactions Analysis

As an organic molecule containing halogens and a carbonyl group, this compound could potentially undergo a variety of chemical reactions. These might include nucleophilic substitution reactions with the bromine and fluorine atoms, and addition reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogens and the carbonyl group could affect its polarity, solubility, and reactivity .

Scientific Research Applications

  • Fluorination and Bromination Reactions : Research on similar bromo- and fluoro-substituted compounds has shown that these groups can significantly impact the chemical reactivity and physical properties of organic molecules. For instance, fluorination of bromophenols can lead to the formation of various fluorinated derivatives with potential applications in material science and medicinal chemistry (Koudstaal & Olieman, 2010).

  • Cathodic Reduction : Studies on α-bromopropiophenone derivatives have demonstrated that cathodic reduction can lead to the formation of complex organic structures, such as diphenyl butanediones and dimethylfurans, hinting at the potential of electrochemical methods in synthesizing novel compounds with bromo- and fluoro- groups (Barba et al., 1985).

  • Carbonic Anhydrase Inhibitory Properties : Bromophenols, including those with dimethoxy groups, have been synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This suggests potential pharmacological applications for structurally related compounds (Balaydın et al., 2012).

  • Molecular Structure Investigations : Studies on bromo- and fluoro-substituted compounds, such as fluorenes and phenols, provide insights into the effects of these substituents on molecular structure, electronic properties, and reactivity, which can inform the design and development of new materials and chemicals (Aoki et al., 1982).

Safety And Hazards

Like many organic compounds, this molecule could potentially pose safety hazards. These might include flammability, toxicity, or reactivity hazards. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. It could potentially be used in a variety of fields, including organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRHFHIVTSBGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644849
Record name 1-(4-Bromo-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone

CAS RN

898779-50-5
Record name 1-(4-Bromo-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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